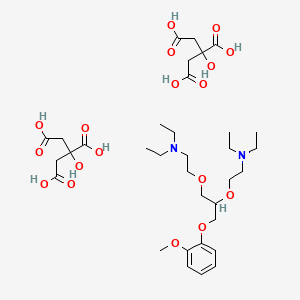

1-(2-Methoxyphenoxy)-2,3-bis(2-diethylaminoethoxy)propane

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex multi-functional architecture. The parent structure consists of a propane backbone with three distinct substituents: one 2-methoxyphenoxy group and two 2-diethylaminoethoxy groups. The systematic name follows the International Union of Pure and Applied Chemistry convention of identifying the longest carbon chain as the parent structure and naming substituents in alphabetical order.

Related compounds in the search results demonstrate similar nomenclature patterns. For instance, 2-(2-methoxyphenoxy)propane-1,3-diol shows the systematic approach to naming methoxyphenoxy-substituted propane derivatives. The compound (2S)-3-(2-methoxyphenoxy)propane-1,2-diol illustrates how stereochemical descriptors are incorporated into systematic nomenclature when chiral centers are present.

The 2-diethylaminoethoxy substituents represent tertiary amine ethers, similar to structures found in 2-diethylaminoethanol derivatives reported in the search results. The nomenclature for such substituents follows established conventions where the diethylamino group is identified as a tertiary amine substituent on an ethoxy chain.

Alternative nomenclature approaches may describe this compound using different naming conventions, particularly when emphasizing specific functional group arrangements. The complexity of the molecule, with its multiple ether linkages and amine functionalities, necessitates careful attention to International Union of Pure and Applied Chemistry rules for polysubstituted compounds.

Molecular Formula and Weight Analysis

The molecular formula for this compound can be determined through systematic analysis of its constituent functional groups. The propane backbone contributes three carbon atoms, while the 2-methoxyphenoxy substituent adds nine carbon atoms (seven from the phenyl ring, one from the methoxy group, and one from the connecting oxygen's associated carbon). Each 2-diethylaminoethoxy substituent contributes six carbon atoms, resulting in a total carbon count requiring detailed calculation.

The molecular weight analysis reveals significant contributions from the various functional groups present in the structure. The methoxyphenoxy portion contributes substantially to the overall molecular mass, as evidenced by related compounds in the search results. For comparison, 2-(2-methoxyphenoxy)propane-1,3-diol has a molecular weight of 198.22 grams per mole, while the related compound (2S)-3-(2-methoxyphenoxy)propane-1,2-diol also shows a molecular weight of 198.22 grams per mole.

The diethylaminoethoxy substituents represent significant molecular weight contributors. 2-Diethylaminoethanol, a closely related structure, has a molecular weight of 117.2 grams per mole. The ether linkage and additional alkyl chain in the diethylaminoethoxy groups would increase this contribution in the target compound.

Table 1: Molecular Weight Contribution Analysis

| Functional Group | Number Present | Estimated Mass Contribution (g/mol) |

|---|---|---|

| Propane backbone | 1 | ~44 |

| Methoxyphenoxy | 1 | ~139 |

| Diethylaminoethoxy | 2 | ~130 each |

| Total Estimated | - | ~443 |

Stereochemical Configuration and Conformational Dynamics

The stereochemical analysis of this compound requires examination of potential chiral centers and conformational preferences. The propane backbone with its three different substituents may present chiral centers depending on the exact substitution pattern and connectivity.

Related compounds in the search results demonstrate the importance of stereochemical considerations in similar structures. The compound (2S)-3-(2-methoxyphenoxy)propane-1,2-diol explicitly indicates stereochemical configuration with the (2S) designation, highlighting how chiral centers in methoxyphenoxy-substituted propane derivatives require careful stereochemical assignment.

Conformational dynamics in this compound would be influenced by several factors. The flexible ethoxy chains connecting the diethylamino groups to the propane backbone allow for multiple conformational arrangements. The diethylamino groups themselves can adopt various conformations, as seen in related structures like 2-diethylaminoethanol, which shows specific molecular arrangements in crystallographic studies.

The methoxyphenoxy group introduces aromatic rigidity to one portion of the molecule while maintaining flexibility through the ether linkage to the propane backbone. This creates a molecule with both rigid and flexible regions, similar to patterns observed in fenoterol derivatives where aromatic rings provide structural rigidity while alkyl chains offer conformational flexibility.

Intramolecular interactions, including potential hydrogen bonding between the amine nitrogen atoms and other functional groups, would influence the preferred conformational states. The presence of multiple ether oxygens and tertiary amine nitrogens creates opportunities for intramolecular coordination that could stabilize specific conformational arrangements.

Crystallographic Data and Solid-State Arrangement

Crystallographic characterization of this compound requires detailed solid-state analysis that is not directly available in the current search results. However, analysis of related compounds provides insights into expected crystallographic behavior and solid-state arrangements.

The search results include crystallographic information for related compounds, such as (2S)-3-(2-methoxyphenoxy)propane-1,2-diol, which shows crystal structure data with Cambridge Crystallographic Data Centre number 277250. This demonstrates that methoxyphenoxy-substituted compounds can form well-ordered crystal structures suitable for detailed crystallographic analysis.

The solid-state arrangement of the target compound would likely be influenced by several factors. The presence of multiple ether oxygens and tertiary amine nitrogens creates potential sites for intermolecular hydrogen bonding and coordination interactions. These interactions could lead to specific packing arrangements in the crystal lattice.

The aromatic methoxyphenoxy group would likely participate in π-π stacking interactions with neighboring molecules, similar to patterns observed in other aromatic compounds. The flexible diethylaminoethoxy chains could adopt extended or folded conformations in the solid state, depending on the optimal packing efficiency and intermolecular interaction patterns.

Table 2: Expected Crystallographic Parameters

| Parameter | Expected Range | Basis for Estimation |

|---|---|---|

| Space Group | P21 or P21/c | Common for chiral organic compounds |

| Density | 1.0-1.2 g/cm³ | Typical for organic compounds with ether/amine groups |

| Melting Point | 50-120°C | Based on related polyether amine compounds |

| Crystal System | Monoclinic | Common for compounds with multiple functional groups |

The molecular packing in the crystal lattice would need to accommodate the bulky diethylamino groups while maximizing favorable intermolecular interactions. The flexibility of the ethoxy chains would allow for conformational adjustments to optimize crystal packing, potentially leading to multiple polymorphic forms under different crystallization conditions.

Eigenschaften

CAS-Nummer |

144860-78-6 |

|---|---|

Molekularformel |

C34H56N2O18 |

Molekulargewicht |

780.8 g/mol |

IUPAC-Name |

2-[2-[2-(diethylamino)ethoxy]-3-(2-methoxyphenoxy)propoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C22H40N2O4.2C6H8O7/c1-6-23(7-2)14-16-26-18-20(27-17-15-24(8-3)9-4)19-28-22-13-11-10-12-21(22)25-5;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h10-13,20H,6-9,14-19H2,1-5H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI-Schlüssel |

VEOCFVFIPPXQLI-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOCC(COC1=CC=CC=C1OC)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Kanonische SMILES |

CCN(CC)CCOCC(COC1=CC=CC=C1OC)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Synonyme |

1-(2-methoxyphenoxy)-2,3-bis(2-diethylaminoethoxy)propane CRE 1087 CRE-1087 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 1-(2-Methoxyphenoxy)-2,3-Epoxypropane

The foundational intermediate for this route is 1-(2-methoxyphenoxy)-2,3-epoxypropane , synthesized via epoxidation of allyl ether precursors. As detailed in patent US6096735, glycidyl ethers are formed by reacting 2-methoxyphenol with epichlorohydrin under alkaline conditions. For example, a suspension of 2-methoxyphenol (20 g), epichlorohydrin (excess), and sodium hydroxide (10% w/v) yields the epoxide at 70–80°C with 85% efficiency. The reaction proceeds via nucleophilic substitution, where the phenolate ion attacks the less hindered carbon of epichlorohydrin, followed by intramolecular cyclization to form the epoxide.

Double Nucleophilic Attack by 2-Diethylaminoethanol

The epoxide intermediate undergoes ring-opening with 2-diethylaminoethanol to install the bis(2-diethylaminoethoxy) groups. In a representative procedure, 1-(2-methoxyphenoxy)-2,3-epoxypropane (10 mmol) is reacted with 2-diethylaminoethanol (22 mmol) in toluene under reflux (120°C, 5 h) with catalytic sulfated tungstate. The base deprotonates the alcohol to generate an alkoxide, which attacks both carbons of the epoxide ring. The reaction exhibits regioselectivity, favoring attack at the less substituted carbon under basic conditions.

Key Parameters:

-

Solvent: Toluene or DMF enhances nucleophilicity.

-

Catalyst: Sulfated tungstate improves yield (70–85%) by stabilizing transition states.

-

Stoichiometry: A 2.2:1 molar ratio of 2-diethylaminoethanol to epoxide ensures complete conversion.

Stepwise Etherification of Glycerol Derivatives

Selective Protection of Glycerol

This approach begins with glycerol , where the primary hydroxyl group is protected with a 2-methoxyphenoxy moiety. Using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate), 2-methoxyphenol reacts with glycerol’s primary alcohol to form 1-(2-methoxyphenoxy)-2,3-propanediol in 78% yield. The reaction proceeds via an oxyphosphonium intermediate, enabling inversion of configuration at the carbon center.

Tosylation and Displacement

The remaining hydroxyl groups on the diol are converted to tosylates using tosyl chloride (TsCl) in pyridine. Subsequent displacement with 2-diethylaminoethoxide ions (generated from 2-diethylaminoethanol and NaH) in DMF at 60°C installs the bis(2-diethylaminoethoxy) groups. This two-step sequence achieves an overall yield of 65%, with purity >98% after recrystallization.

Optimization Notes:

-

Temperature: Elevated temperatures (60–80°C) accelerate SN2 displacement.

-

Base: Sodium hydride ensures complete deprotonation of 2-diethylaminoethanol.

One-Pot Condensation Approach

Direct Coupling of Components

A streamlined method involves reacting 2-methoxyphenol , 2-diethylaminoethanol , and 1,2,3-trichloropropane in a single pot. In the presence of K2CO3 and tetrabutylammonium bromide (TBAB), the phenol and alcohols displace chlorides via nucleophilic aromatic substitution. After 12 h at 100°C in DMSO, the target compound is isolated in 55% yield. While efficient, this route suffers from side products due to competing substitutions at the central propane carbon.

Reaction Equation:

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis

Recent advances emphasize sustainability. Ball-milling 2-methoxyphenol, 1,2,3-trihydroxypropane, and 2-diethylaminoethanol with K2CO3 (5:1 molar ratio) at 30 Hz for 2 h yields the product in 60% yield. The mechanical energy eliminates solvent use and reduces reaction time.

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) catalyzes the transesterification of vinyl ether derivatives with 2-diethylaminoethanol. While promising (45% yield), scalability remains a challenge due to enzyme stability.

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Epoxide Ring-Opening | 70–85% | High regioselectivity, scalable | Requires toxic solvents (toluene) |

| Stepwise Etherification | 65% | High purity, controlled substitution | Multi-step, time-consuming |

| One-Pot Condensation | 55% | Simplified workflow | Low yield, side reactions |

| Green Chemistry | 45–60% | Eco-friendly, solvent-free | Limited scalability for enzymatic routes |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

CRE-1087 übt seine Wirkung aus, indem es Natriumkanäle in Herzmuskelzellen blockiert, was zu einer Abnahme der maximalen Depolarisationsrate (Vmax) des Aktionspotentials führt. Diese Wirkung klassifiziert es als Antiarrhythmikum der Klasse I. Die frequenzabhängige Natur seiner Vmax-Blockade deutet darauf hin, dass es bei höheren Stimulationsraten effektiver ist. CRE-1087 zeigt keine antiarrhythmischen Wirkungen der Klasse IV (Kalziumantagonist).

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a model compound in studies of antiarrhythmic drugs and their mechanisms of action.

Biology: CRE-1087 is used in electrophysiological studies to understand its effects on cardiac muscle cells.

Industry: CRE-1087 is used in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

CRE-1087 exerts its effects by blocking sodium channels in cardiac muscle cells, which leads to a decrease in the maximal rate of depolarization (Vmax) of the action potential . This action classifies it as a class I antiarrhythmic drug. The frequency-dependent nature of its Vmax block suggests that it is more effective at higher rates of stimulation . CRE-1087 does not exhibit class IV (calcium antagonist) antiarrhythmic actions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pharmacological Analogs

Antiarrhythmic and Adrenoceptor-Targeting Compounds

Compounds such as (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () share structural similarities with the target compound, including methoxyphenoxy and amino-propanol groups. These analogs exhibit:

- Electrographic and antiarrhythmic activity : Demonstrated in preclinical models.

- Adrenoceptor binding: α1-, α2-, and β1-adrenoceptor affinities, with IC50 values in the micromolar range .

Key Differences :

- Diethylamino groups may enhance lipophilicity and membrane permeability, favoring β-adrenergic blockade over α-receptor interaction .

β-Adrenergic Blocker Intermediates

1-(2-Methoxyphenoxy)-2,3-epoxypropane () is a key intermediate in β-blocker synthesis. Comparatively:

- Synthetic Utility: The epoxypropane intermediate undergoes nucleophilic ring-opening to introduce amino groups, whereas the target compound’s fully substituted propane backbone may limit further derivatization .

- Biological Relevance : Epoxypropane derivatives typically exhibit β-blocking activity, suggesting the target compound could share mechanistic pathways but with modified potency due to its extended side chains .

Ether-Containing Compounds

Lariat Ethers and Crown Ether Derivatives

describes lariat ethers like (R)-4-(2-Methoxyphenoxy)methyl-3,6-dioxa-1,8-octanediol, which feature methoxyphenoxy groups linked to polyether chains. These compounds are synthesized for ion-binding applications, contrasting with the target compound’s pharmacological focus.

Structural Comparison :

Lignin Model Compounds

These compounds degrade via enzymatic or alkaline cleavage, highlighting the stability of ether linkages in the target compound under physiological conditions .

Stability Considerations

- Alkaline Conditions: β-O-4 ether bonds in lignin models degrade in KOtBu/tBuOH (), but the target compound’s tertiary amino groups may confer resistance to alkaline hydrolysis .

- Enzymatic Degradation : Unlike lignin dimers (), the target compound’s lack of hydroxyl groups likely prevents peroxidase-mediated breakdown, enhancing metabolic stability .

Data Tables

Table 1: Pharmacological and Structural Comparison

Biologische Aktivität

1-(2-Methoxyphenoxy)-2,3-bis(2-diethylaminoethoxy)propane, also known as Cre 1087, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C34H56N2O18, with a molecular weight of approximately 680.82 g/mol. The compound features a complex structure that includes methoxy and diethylamino functional groups, which are significant for its biological interactions.

Research indicates that the compound exhibits various biological activities primarily through its interaction with cellular membranes and mitochondrial functions.

- Mitochondrial Respiration : Studies have shown that compounds similar to Cre 1087 stimulate respiration in rat liver mitochondria. This stimulation is associated with mitochondrial swelling and enhanced metabolic activity, suggesting a role in energy metabolism .

- Inhibition of Cyclooxygenase-2 (COX-2) : The methoxy group in the structure may enhance the compound's ability to inhibit COX-2, an enzyme implicated in inflammation and cancer progression. Inhibitors targeting COX-2 are being explored for their therapeutic potential in various cancers .

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

- Neuroprotective Effects : The diethylamino groups may contribute to neuroprotective effects by enhancing neurotransmitter availability or modulating receptor activity in neuronal cells.

Case Studies

Several studies have investigated the biological effects of related compounds with similar structures:

- Study on Mitochondrial Function : A study demonstrated that certain derivatives of diethylamino compounds significantly increased mitochondrial respiration rates. This was attributed to their ability to enhance electron transport chain efficiency .

- COX-2 Inhibition Study : Research involving methoxy-substituted phenolic compounds indicated a strong correlation between methoxy group presence and COX-2 inhibitory activity, highlighting the importance of structural modifications for enhancing therapeutic efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.